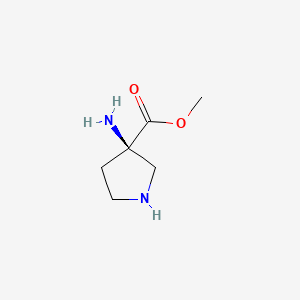
Equilin-d4
Vue d'ensemble
Description
Equilin-d4 is the deuterium labeled Equilin . Equilin is an important member of the large group of oestrogenic substances and is chemically related to menformon (oestrone) . It is synthesized in the microsomes of mare placenta .
Synthesis Analysis
Equilin-d4 has been used as a performance reference compound in pollutant analysis using passive samplers . A direct injection method using 100 μL of water sample was carried out . This method saves time, reduces handling errors and analytical variability, and is sensitive enough to detect hormones in surface and drinking water at ng/L levels .Molecular Structure Analysis
The molecular formula of Equilin-d4 is C18H16D4O2 . The molecular weight is 272.37 . The structure of Equilin-d4 is similar to that of Equilin, with four deuterium atoms replacing four hydrogen atoms .Chemical Reactions Analysis
Equilin-d4 has been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .Applications De Recherche Scientifique
Pharmacokinetic Studies
Equilin-d4 is used in pharmacokinetic studies to understand the behavior of conjugated equine estrogens in the human body . For example, it has been used to study the pharmacokinetics of conjugated equine estrogens in healthy Chinese postmenopausal women . The study revealed that Chinese postmenopausal women achieve the same level of unconjugated estrogens in plasma at a lower dose of conjugated equine estrogens than North American women .
Estrogen Replacement Therapy
Equilin-d4 is a component of conjugated equine estrogens, which are commonly used in estrogen replacement therapy . Postmenopausal women often require estrogen supplementation to improve menopausal and postmenopausal vasomotor symptoms and maintain hormonal balance .
Development of Analytical Methods
Equilin-d4 has been used in the development of analytical methods. For instance, a high-throughput column-switching liquid chromatography-tandem mass spectrometry method was developed to determine four conjugated estrogens and two unconjugated estrogens formed by hydrolysis in vivo .
Environmental Monitoring
Equilin-d4 is one of the estrogenic hormones that have a maximum contaminant level of 0.35 µg/L in the chemical pollutants list . It can be detected in a short time by affinity-recognition-based interactions in Quartz Crystal Microbalance (QCM) sensors .
Development of Nanosensors
Equilin-d4 has been used in the development of gravimetric nanosensors for its detection . The QCM sensors were modified with 11-mercaptoundecanoic acid forming a self-assembled monolayer and with amino acids, namely tyrosine, tryptophan and phenylalanine .
Study of Cellular Adhesion
Equilin treatment increased the adherence of U937 monocytoid cells to HUVECs relative to the control . This suggests that Equilin-d4 could be used in studies investigating cellular adhesion .
Mécanisme D'action
Target of Action
Equilin-d4, a deuterium-labeled form of Equilin, primarily targets estrogen receptors in various tissues, including female reproductive organs, breasts, hypothalamus, and pituitary . These receptors play a crucial role in the development and maintenance of the female reproductive system and secondary sex characteristics .
Mode of Action
Equilin-d4, like other estrogens, enters the cells of responsive tissues where it interacts with a protein receptor . This interaction leads to an increase in the rate of synthesis of DNA, RNA, and some proteins . This process is essential for promoting growth and development of the vagina, uterus, fallopian tubes, and enlargement of the breasts .
Biochemical Pathways
Equilin-d4 affects several biochemical pathways. One significant pathway is the nuclear factor kappa-B (NF-κB) signaling pathway . Equilin-d4 increases the expression of proteins involved in NF-κB activation . This activation can lead to various downstream effects, including the increased expression of adhesion molecules E-selectin and intercellular adhesion molecule-1 .
Pharmacokinetics
Studies on conjugated equine estrogens, which include equilin, suggest that these compounds undergo extensive metabolism in the body . The use of deuterium labeling in Equilin-d4 is intended to affect the pharmacokinetic and metabolic profiles of the drug .
Result of Action
The action of Equilin-d4 results in various molecular and cellular effects. For instance, it has been found to increase the growth of cortical neurons via an NMDA receptor-dependent mechanism . Additionally, Equilin-d4 can increase the adherence of monocytoid cells to human umbilical vein endothelial cells (HUVECs), which is a crucial step in the onset of atherosclerosis .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
(9S,13S,14S)-2,4,16,16-tetradeuterio-3-hydroxy-13-methyl-6,9,11,12,14,15-hexahydrocyclopenta[a]phenanthren-17-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h3-5,10,14,16,19H,2,6-9H2,1H3/t14-,16+,18+/m1/s1/i3D,7D2,10D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKRLQDKEXYKHJB-DLIXUXMWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(=CCC4=C3C=CC(=C4)O)C1CCC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=CC2=C(CC=C3[C@@H]2CC[C@]4([C@H]3CC(C4=O)([2H])[2H])C)C(=C1O)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00746572 | |
| Record name | 3-Hydroxy(2,4,16,16-~2~H_4_)estra-1,3,5(10),7-tetraen-17-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00746572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Equilin-2,4,16,16-d4 | |
CAS RN |
285979-79-5 | |
| Record name | 3-Hydroxy(2,4,16,16-~2~H_4_)estra-1,3,5(10),7-tetraen-17-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00746572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 285979-79-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![1,1'-[Sulfanediyldi(ethane-2,1-diyl)]bis(3-nitrobenzene)](/img/structure/B589450.png)





![2-Benzo[a]anthracen-7-ylacetonitrile](/img/structure/B589462.png)